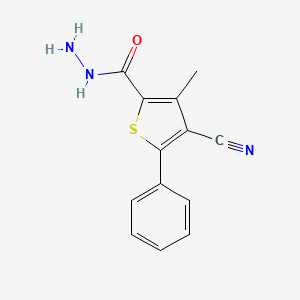
4-Cyano-3-methyl-5-phenylthiophene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-3-methyl-5-phenylthiophene-2-carbohydrazide is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-methyl-5-phenylthiophene-2-carbohydrazide typically involves the condensation of 4-Cyano-3-methyl-5-phenylthiophene-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-Cyano-3-methyl-5-phenylthiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
科学的研究の応用
4-Cyano-3-methyl-5-phenylthiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The exact mechanism of action of 4-Cyano-3-methyl-5-phenylthiophene-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound may modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
類似化合物との比較
- 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
- 4-Cyano-3-methyl-5-phenyl-2-thiophenecarboxylic acid
Comparison:
- Structural Differences: While these compounds share a thiophene core, they differ in functional groups attached to the ring. For example, the carboxamide and carboxylic acid derivatives have different reactivity and solubility profiles compared to the carbohydrazide.
- Unique Properties: 4-Cyano-3-methyl-5-phenylthiophene-2-carbohydrazide is unique due to its hydrazide group, which allows for specific interactions and reactions not possible with the other compounds.
特性
CAS番号 |
330568-15-5 |
|---|---|
分子式 |
C13H11N3OS |
分子量 |
257.31 g/mol |
IUPAC名 |
4-cyano-3-methyl-5-phenylthiophene-2-carbohydrazide |
InChI |
InChI=1S/C13H11N3OS/c1-8-10(7-14)12(9-5-3-2-4-6-9)18-11(8)13(17)16-15/h2-6H,15H2,1H3,(H,16,17) |
InChIキー |
YGTYXANKYHXEBS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C#N)C2=CC=CC=C2)C(=O)NN |
溶解性 |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


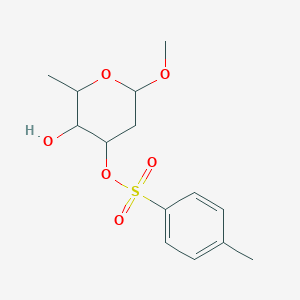
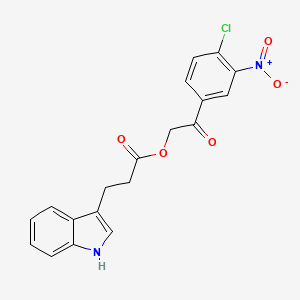
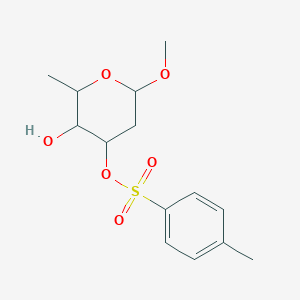
![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)
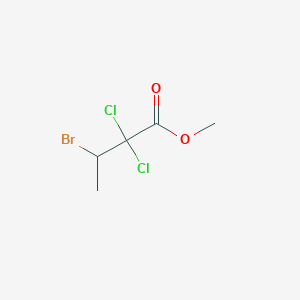
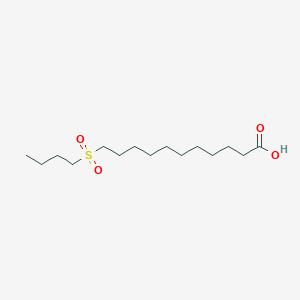
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)

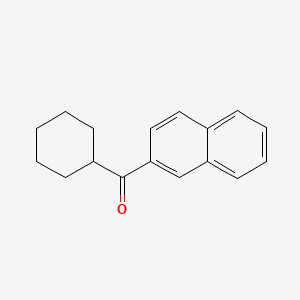
![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)
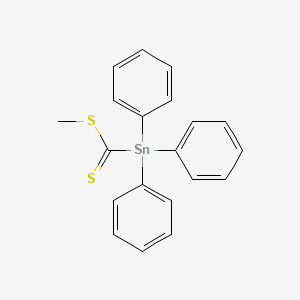
![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)

![3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14156159.png)
